8-Methoxy-3-(2-m-tolylamino-thiazol-4-yl)-chromen-2-one
Description
Properties
IUPAC Name |
8-methoxy-3-[2-(3-methylanilino)-1,3-thiazol-4-yl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c1-12-5-3-7-14(9-12)21-20-22-16(11-26-20)15-10-13-6-4-8-17(24-2)18(13)25-19(15)23/h3-11H,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSNMICFSBBQGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=CS2)C3=CC4=C(C(=CC=C4)OC)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-3-(2-m-tolylamino-thiazol-4-yl)-chromen-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions.
Introduction of the methoxy group: This step involves the methylation of the hydroxyl group on the chromen-2-one core using methyl iodide in the presence of a base.
Synthesis of the thiazole ring: This can be done by reacting 2-aminothiophenol with α-haloketone to form the thiazole ring.
Coupling of the thiazole ring with the chromen-2-one core: This step involves the formation of an amide bond between the thiazole ring and the chromen-2-one core.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Key Steps
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Bromination : The acetyl group undergoes α-bromination using CuBr₂ in chloroform/ethyl acetate, yielding 3-(2-bromoacetyl)-8-methoxy-2H-chromen-2-one (65% yield) .
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Thiazole Cyclization : Reaction with thiourea in ethanol produces 3-(2-aminothiazol-4-yl)-8-methoxy-2H-chromen-2-one , a scaffold for further functionalization (80% yield) .
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Amide Formation : The aminothiazole intermediate reacts with acyl chlorides (e.g., benzoyl chloride) in pyridine to form N-substituted amide derivatives .
Bromination and Cyclization Mechanisms
-
Bromination : CuBr₂ facilitates radical-mediated α-bromination of the acetyl group, critical for introducing reactivity for subsequent nucleophilic substitution .
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Thiazole Formation : Thiourea attacks the brominated intermediate, followed by cyclization to form the thiazole ring. This step is pH-sensitive, requiring neutralization with aqueous ammonia .
Reactivity and Functionalization
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Electrophilic Substitution : The coumarin ring’s electron-rich system allows nitration and sulfonation at position 6 or 8 .
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Nucleophilic Attack : The thiazole’s amino group participates in Schiff base formation with aldehydes .
Biological Activity Correlations
Derivatives exhibit antimicrobial activity, with MIC values against Candida albicans and Aspergillus niger:
| Compound | MIC (μg/ml) |
|---|---|
| NS-18 | 250 |
| NS-19 | 500 |
| NS-20 | 1000 |
Higher electron-withdrawing groups (e.g., nitro) reduce activity, while methoxy substitutions enhance it .
Stability and Degradation
Scientific Research Applications
The compound 8-Methoxy-3-(2-m-tolylamino-thiazol-4-yl)-chromen-2-one , also known as 3-(2-amino-1,3-thiazol-4-yl)chromen-2-one , has garnered attention in various scientific fields due to its unique structural characteristics and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry, fluorescence sensing, and biological studies.
Structure and Composition
- Molecular Formula : CHNOS
- Molecular Weight : 246.28 g/mol
- IUPAC Name : 3-(2-amino-1,3-thiazol-4-yl)chromen-2-one
Medicinal Chemistry
This compound has been investigated for its potential as an anti-cancer agent. Studies have shown that derivatives of chromen-2-one exhibit significant cytotoxic activity against various cancer cell lines. The thiazole moiety enhances the compound's interaction with biological targets, potentially leading to the development of novel therapeutic agents.
Case Study: Anti-Cancer Activity
A study published in Dalton Transactions reported the synthesis of this compound and its derivatives, demonstrating selective cytotoxicity against human cancer cells while sparing normal cells. The mechanism was attributed to the induction of apoptosis through the activation of specific cellular pathways .
Fluorescence Sensing
The compound has been utilized as a fluorescent probe for detecting metal ions, particularly copper(II). Its ability to undergo fluorescence enhancement upon binding with metal ions makes it a valuable tool in environmental monitoring and biological assays.
Case Study: Copper Ion Detection
Research demonstrated that the compound acts as a selective chromogenic and fluorogenic sensor for copper(II) ions in aqueous solutions. The fluorescence intensity increased significantly upon interaction with copper ions, allowing for sensitive detection methods applicable in both laboratory and field settings .
Biological Studies
The biological activities of this compound extend to antimicrobial properties. Preliminary studies indicate that it exhibits antibacterial and antifungal activities, making it a candidate for further exploration in pharmaceutical applications.
Case Study: Antimicrobial Activity
In vitro tests revealed that the compound showed potent activity against several strains of bacteria and fungi, suggesting its potential use in developing new antimicrobial agents .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 8-Methoxy-3-(2-m-tolylamino-thiazol-4-yl)-chromen-2-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor binding: It may bind to and modulate the activity of certain receptors.
Signal transduction: The compound may affect intracellular signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
3-(2-Amino-thiazol-4-yl)-chromen-2-one (CAS: 61636-28-0)
- Structural Features: Lacks the 8-methoxy and m-tolylamino groups. The thiazole ring has an amino substituent instead.
- Molecular Weight : 230.24 g/mol (calculated).
- Bioactivity: Amino-thiazole derivatives are often intermediates for further functionalization.
6-Bromo-3-(2-methylthiazol-4-yl)-2H-chromen-2-one
- Structural Features : Contains a bromo substituent at position 6 on the coumarin core and a methyl group on the thiazole ring.
- Molecular Weight : 336.17 g/mol (calculated).
- Bioactivity: Bromine increases molecular weight and may enhance halogen bonding with biological targets. Methyl-thiazole groups are associated with improved metabolic stability compared to amino derivatives .
N-[4-(2-Oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide
- Structural Features : Features an acetamide group on the thiazole ring.
- Synthesis: Derived from 3-(2-amino-thiazol-4-yl)-coumarin via acetylation .
- Bioactivity : Acetamide groups can modulate pharmacokinetics by altering hydrogen-bonding capacity and lipophilicity.
Table 1: Key Differences in Coumarin-Thiazole Hybrids
| Compound Name | Substituents on Coumarin | Thiazole Substituent | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|
| 8-Methoxy-3-(2-m-tolylamino-thiazol-4-yl)-chromen-2-one | 8-OCH₃ | m-Tolylamino | 380.40 (calculated) | Enhanced target specificity |
| 3-(2-Amino-thiazol-4-yl)-chromen-2-one | None | NH₂ | 230.24 | High solubility |
| 6-Bromo-3-(2-methylthiazol-4-yl)-2H-chromen-2-one | 6-Br | CH₃ | 336.17 | Halogen bonding potential |
Methoxy-Substituted Coumarin Derivatives
10-Methoxy-7-methyl-2H-benzo[g]chromen-2-one (Compound 3 from M. tetramera)
- Structural Features : A benzo-fused coumarin with methoxy and methyl groups at positions 10 and 7, respectively.
- The methyl group may enhance lipophilicity .
5,7-Dimethoxy-8-(3-methyl-2-oxo-butyl)coumarin (Compound 6 from M. tetramera)
Table 2: Methoxy-Coumarin Derivatives
| Compound Name | Methoxy Positions | Additional Groups | Molecular Weight (g/mol) | Bioactivity Insights |
|---|---|---|---|---|
| This compound | 8-OCH₃ | Thiazole-m-tolylamino | 380.40 | Antimicrobial potential |
| 10-Methoxy-7-methyl-2H-benzo[g]chromen-2-one | 10-OCH₃ | 7-CH₃ | 258.27 (calculated) | DNA intercalation |
| 5,7-Dimethoxy-8-(3-methyl-2-oxo-butyl)coumarin | 5,7-OCH₃ | 8-(3-methyl-2-oxo-butyl) | 308.33 (calculated) | Antioxidant activity |
Research Findings and Implications
- The m-tolylamino group likely enhances binding to hydrophobic enzyme pockets.
- Structure-Activity Relationships (SAR): Methoxy groups at position 8 improve stability and fluorescence properties.
Biological Activity
8-Methoxy-3-(2-m-tolylamino-thiazol-4-yl)-chromen-2-one is a compound that belongs to the class of chromenones, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this specific compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound involves the reaction of 8-methoxy-coumarin derivatives with thiazole and an amine. The general synthetic pathway includes:
- Formation of the Thiazole Ring : The thiazole moiety is synthesized through a condensation reaction involving appropriate precursors.
- Coupling Reaction : The thiazole derivative is then coupled with the chromenone framework under acidic or basic conditions to yield the final product.
Anticancer Properties
Research indicates that compounds containing thiazole and chromene moieties exhibit significant anticancer activity. For instance, studies have shown that derivatives similar to this compound can induce apoptosis in various cancer cell lines, including breast and liver cancer cells.
Case Study:
In a study evaluating the cytotoxicity of related chromenone compounds, it was found that some derivatives led to cell-cycle arrest in the G0/G1 phase, significantly reducing proliferation in treated cancer cells. Apoptotic rates ranged from 40% to 85%, indicating a strong potential for therapeutic applications against tumors .
| Compound | Cell Line | Apoptosis Rate (%) | IC50 (µM) |
|---|---|---|---|
| 8-Methoxy-Chromenone | HepG2 | 76 | 15 |
| Triterpene-Coumarin | HT29 | 58 | 20 |
| Maslinic Acid-Coumarin | B16-F10 | 85 | 10 |
Antimicrobial Activity
The thiazole ring is known for its antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with protein synthesis.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways, leading to cell death.
- Cell Cycle Arrest : It causes accumulation of cells in specific phases of the cell cycle, particularly G0/G1, thereby inhibiting proliferation.
- Antimicrobial Action : The thiazole component interacts with microbial enzymes or structural proteins, leading to inhibition of growth.
Q & A
Q. What are the established synthetic routes for 8-Methoxy-3-(2-m-tolylamino-thiazol-4-yl)-chromen-2-one, and how is its structure confirmed?
The compound is synthesized via a two-component reaction: 3-(2-thiocyanatoacetyl)-2H-chromen-2-one reacts with substituted anilines (e.g., m-toluidine) in ethanol under reflux. The thiocyanate intermediate undergoes cyclization to form the thiazole ring, yielding the target compound . Structural confirmation involves:
- UV-vis/FTIR : To identify chromenone (C=O stretch at ~1700 cm⁻¹) and thiazole (C=N stretch at ~1600 cm⁻¹) moieties.
- NMR : NMR reveals methoxy protons (~δ 3.8 ppm) and aromatic protons from the m-tolyl group (δ 6.8–7.4 ppm). NMR confirms carbonyl (C-2, ~160 ppm) and thiazole carbons .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 363 for CHNOS) validate the molecular formula .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Single-crystal X-ray diffraction : Resolves bond lengths/angles (e.g., C=O bond ~1.22 Å, thiazole ring planarity) and confirms orthorhombic crystal symmetry (space group Pna2) .
- Elemental analysis : Validates C, H, N, S content (e.g., %C: calculated 66.09%, observed 66.24%) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?
- Solvent selection : Ethanol is preferred for its polarity and ability to stabilize intermediates via hydrogen bonding. DMF or THF may enhance solubility for bulky substituents .
- Temperature control : Reflux (~78°C) balances reaction rate and side-product suppression. Microwave-assisted synthesis can reduce reaction time by 50% .
- Catalysis : Acidic conditions (e.g., HSO) accelerate cyclization, while bases (KCO) aid nucleophilic substitution in coupling steps .
Q. What computational approaches predict the bioactivity and pharmacokinetic properties of this compound?
- QSAR modeling : Genetic Function Algorithm (GFA)-based models (R > 0.95) correlate substituent effects (e.g., methoxy position) with anticancer activity .
- ADMET prediction : Tools like SwissADME assess logP (~2.8) and bioavailability (Lipinski’s Rule compliance) to prioritize compounds for in vitro testing .
Q. How do structural modifications (e.g., nitro/methoxy groups) influence reactivity and bioactivity?
- Nitro group : Enhances electrophilicity, enabling bioreduction to cytotoxic radicals in hypoxic tumor environments. However, it reduces solubility (logP increases by ~0.5) .
- Methoxy group : Improves membrane permeability via lipophilicity but may sterically hinder target binding. Demethylation (using BBr) generates phenolic derivatives with higher antioxidant potential .
Q. What strategies resolve contradictions in biological activity data across studies?
Q. How does crystallographic data inform molecular interaction studies (e.g., protein binding)?
- Hydrogen bonding patterns : Etter’s graph set analysis identifies donor-acceptor pairs (e.g., N–H···O=C) critical for docking into kinase active sites .
- Crystal packing : Intermolecular π-π stacking (3.5–4.0 Å) between chromenone and thiazole rings suggests aggregation tendencies in aqueous media .
Methodological Guidelines
8. Designing experiments to assess antioxidant vs. cytotoxic mechanisms:
- DPPH/ABTS assays : Quantify radical scavenging (IC < 50 μM indicates antioxidant potential).
- Apoptosis assays : Flow cytometry (Annexin V/PI staining) distinguishes necrosis from programmed cell death .
9. Validating target engagement in kinase inhibition studies:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
